Fmoc-Cys(Bzl)-OPfp

Catalog No.
S1768529
CAS No.
86060-95-9
M.F
C31H22F5NO4S
M. Wt
599.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Bzl)-OPfp

CAS Number

86060-95-9

Product Name

Fmoc-Cys(Bzl)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

Molecular Formula

C31H22F5NO4S

Molecular Weight

599.6 g/mol

InChI

InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1

InChI Key

PSDSBWKIZVGTFE-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-Cys(Bzl)-OPfp;86060-95-9;Fmoc-S-benzyl-L-cysteinepentafluorophenylester;47445_ALDRICH;47445_FLUKA;CTK5F6225;ZINC60272802;L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-,pentafluorophenylester(9CI)

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-Cys(Bzl)-OPfp (CAS: 86060-95-9) is a highly specialized, pre-activated amino acid building block engineered for advanced solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS). It integrates a base-labile Fmoc amino protecting group, a highly acid-stable benzyl (Bzl) thioether on the cysteine side chain, and a hyper-reactive pentafluorophenyl (OPfp) ester. This trifunctional design allows for additive-free, rapid amidation while ensuring the cysteine thiol remains strictly protected during standard trifluoroacetic acid (TFA) cleavage protocols, making it a critical precursor for convergent peptide synthesis and regioselective disulfide bond formation [1].

Generic substitution with standard building blocks like Fmoc-Cys(Trt)-OH or Fmoc-Cys(Bzl)-OH fundamentally compromises specific procurement and synthesis goals. Replacing the pre-activated OPfp ester with a free carboxylic acid (OH) necessitates the use of in situ coupling reagents (e.g., DIC/HOBt or HATU), which significantly increases the risk of base-catalyzed racemization at the sensitive cysteine α-carbon and introduces chemical additives that complicate continuous-flow purification [1]. Furthermore, substituting the benzyl (Bzl) group with a standard trityl (Trt) group results in premature thiol deprotection during standard 95% TFA cleavage, destroying the orthogonality required for synthesizing protected peptide fragments or directing complex multi-disulfide folding pathways [2].

Additive-Free Coupling Kinetics and Processability

In additive-free peptide synthesis models, pentafluorophenyl (OPfp) active esters demonstrate drastically accelerated reaction kinetics compared to standard aryl esters. When reacted with 1.1 equivalents of a nucleophilic amino acid ester in THF without catalysts, OPfp esters achieve near-quantitative dipeptide formation in under 5 minutes, whereas phenyl esters (OPh) yield only 47% conversion under identical conditions [1].

Evidence DimensionCoupling completion time and yield (additive-free)
Target Compound DataFmoc-Cys(Bzl)-OPfp: Quantitative conversion in < 5 minutes
Comparator Or BaselineFmoc-Cys(Bzl)-OPh: 47% conversion in 5 minutes
Quantified Difference>2-fold increase in yield at 5 minutes with complete reaction
Conditions1.1 eq nucleophile in THF, no catalysts or coupling additives

Enables ultra-fast, additive-free continuous flow peptide manufacturing, reducing reagent costs and downstream purification burdens.

Racemization Suppression During Amide Bond Formation

Cysteine derivatives are highly prone to base-catalyzed racemization during in situ carboxylic acid activation. By utilizing the pre-activated Fmoc-Cys(Bzl)-OPfp, the synthesis completely bypasses the need for strong bases (like DIPEA) and uronium salts (like HATU). This pre-activation strategy maintains D-Cys epimerization levels near the limit of detection (<0.1%), whereas standard in situ activation of Fmoc-Cys(Bzl)-OH typically results in 1-5% D-Cys formation depending on the sequence [1].

Evidence DimensionD-Cys epimer formation during coupling
Target Compound DataFmoc-Cys(Bzl)-OPfp: <0.1% D-Cys (pre-activated, base-free)
Comparator Or BaselineFmoc-Cys(Bzl)-OH + HATU/DIPEA: 1.0% - 5.0% D-Cys
Quantified DifferenceUp to 50-fold reduction in diastereomeric impurity formation
ConditionsStandard SPPS coupling vs. additive-free OPfp coupling

Eliminates the formation of difficult-to-separate diastereomeric impurities, which is critical for meeting strict purity specifications in therapeutic peptide procurement.

Orthogonal Cleavage Stability for Precursor Suitability

The selection of the benzyl (Bzl) thioether over the standard trityl (Trt) group provides absolute orthogonality during global resin cleavage. The Bzl group exhibits >99% stability in 95% TFA over 24 hours, whereas the Trt group undergoes complete quantitative cleavage in under 15 minutes under identical conditions[1].

Evidence DimensionThiol protecting group stability in 95% TFA
Target Compound DataFmoc-Cys(Bzl)-OPfp (Bzl group): >99% stable after 24 hours
Comparator Or BaselineFmoc-Cys(Trt)-OPfp (Trt group): 100% cleaved in <15 minutes
Quantified DifferenceComplete divergence in TFA lability (stable vs. fully labile)
Conditions95% Trifluoroacetic acid (TFA) / 2.5% TIS / 2.5% H2O at room temperature

Allows buyers to procure a building block that survives global resin cleavage, enabling the isolation of Cys-protected fragments for downstream native chemical ligation.

Additive-Free Continuous Flow Peptide Synthesis

Leveraging the ultra-fast kinetics of the OPfp active ester, this compound is highly suited for automated, continuous-flow synthesis platforms. It allows for quantitative amide bond formation without the need for excess coupling reagents (e.g., DIC, HATU) or additives, streamlining the process, reducing reagent procurement costs, and minimizing reactor fouling [1].

Synthesis of Complex Multi-Disulfide Peptides

The extreme TFA-stability of the benzyl protecting group makes Fmoc-Cys(Bzl)-OPfp a highly effective precursor for regioselective disulfide bond formation. By incorporating this derivative alongside Trt- or Acm-protected cysteines, chemists can selectively unmask specific thiol pairs post-cleavage, enabling the controlled folding of complex therapeutics like conotoxins or insulin analogs[2].

Convergent Fragment Condensation

Because the Bzl group remains fully intact during standard TFA-mediated cleavage from the solid support, this compound is structurally suited for synthesizing fully protected peptide fragments. These fragments can then be purified and coupled in solution (convergent synthesis) with minimal risk of premature cysteine oxidation or unwanted side reactions [2].

XLogP3

7.2

Dates

Last modified: 08-15-2023

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